(S)-Ethyl 3-aminobutanoate hydrochloride

Catalog No.
S2852267
CAS No.
187876-47-7
M.F
C6H14ClNO2
M. Wt
167.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl 3-aminobutanoate hydrochloride

CAS Number

187876-47-7

Product Name

(S)-Ethyl 3-aminobutanoate hydrochloride

IUPAC Name

ethyl (3S)-3-aminobutanoate;hydrochloride

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1

InChI Key

ISVBSAIYXBEVSI-JEDNCBNOSA-N

SMILES

CCOC(=O)CC(C)N.Cl

Solubility

not available

(S)-Ethyl 3-aminobutanoate hydrochloride is a chiral compound characterized by its molecular formula C6H14ClNO2C_6H_{14}ClNO_2 and a molecular weight of approximately 167.63 g/mol. It is a white crystalline solid formed by the reaction of (S)-ethyl 3-aminobutanoate with hydrochloric acid, leading to its classification as a hydrochloride salt . This compound is notable for its single stereocenter, which imparts unique properties to its enantiomeric forms, specifically (S)- and (R)-ethyl 3-aminobutanoate hydrochloride, influencing their interactions in biological systems and

(S)-Ethyl 3-aminobutanoate hydrochloride, also known as Ethyl (3S)-3-aminobutanoate hydrochloride and Ethyl 3-aminobutyric acid ethyl ester hydrochloride, is a chemical compound used in organic synthesis as a cyclization agent for the formation of esters [].

  • Cyclization Agent: (S)-Ethyl 3-aminobutanoate hydrochloride is valued for its ability to promote the formation of cyclic esters, particularly those with a Z-geometry (double bond configuration) [, ]. Thisregioselectivity, meaning it favors a specific product over others, is highly desirable in organic synthesis as it allows for the targeted creation of specific molecules. Studies have shown that (S)-Ethyl 3-aminobutanoate hydrochloride can achieve a selectivity ratio of 100:1 in favor of the Z-isomer [].

The primary chemical reaction involving (S)-ethyl 3-aminobutanoate hydrochloride is its formation from (S)-ethyl 3-aminobutanoate and hydrochloric acid. This reaction can be represented as:

 S Ethyl 3 aminobutanoate+HCl S Ethyl 3 aminobutanoate hydrochloride\text{ S Ethyl 3 aminobutanoate}+\text{HCl}\rightarrow \text{ S Ethyl 3 aminobutanoate hydrochloride}

In organic synthesis, (S)-ethyl 3-aminobutanoate hydrochloride serves as a reagent for cyclization reactions, promoting regioselective formation of specific isomers. Its ability to act as a chiral auxiliary makes it valuable in asymmetric synthesis, where the creation of chirality in products is desired.

(S)-Ethyl 3-aminobutanoate hydrochloride exhibits significant biological activity due to its structural similarity to gamma-Aminobutyric acid, a major inhibitory neurotransmitter in the central nervous system. Research has indicated that this compound can interact with various neurotransmitter receptors and enzymes involved in GABAergic signaling pathways, providing insights into neurological functions and potential therapeutic applications for disorders such as epilepsy and anxiety .

The synthesis of (S)-ethyl 3-aminobutanoate hydrochloride typically involves the following steps:

  • Starting Materials: The reaction begins with ethyl acetoacetate and an appropriate amine source.
  • Amine Addition: The amine is added to the ethyl acetoacetate under controlled conditions to form the corresponding amine derivative.
  • Hydrochlorination: The resulting product is treated with hydrochloric acid to yield (S)-ethyl 3-aminobutanoate hydrochloride.

This method allows for the production of the compound with high purity and selectivity towards the desired stereoisomer .

(S)-Ethyl 3-aminobutanoate hydrochloride finds applications in several fields:

  • Organic Synthesis: It is widely used as a reagent in the synthesis of chiral compounds, particularly in pharmaceutical research where chirality plays a crucial role in drug efficacy.
  • Neuroscience Research: The compound serves as a tool for studying neurotransmitter functions, particularly in understanding GABAergic mechanisms and potential treatments for neurological disorders .
  • Material Science: Its unique properties make it useful in developing new materials with specific functionalities.

Studies have shown that (S)-ethyl 3-aminobutanoate hydrochloride interacts with various receptors and enzymes linked to neurotransmitter systems. Its structural similarity to gamma-Aminobutyric acid allows it to modulate GABA receptor activity, influencing neuronal excitability and synaptic transmission. This interaction profile highlights its potential as a therapeutic agent or research tool in pharmacology .

Several compounds share structural similarities with (S)-ethyl 3-aminobutanoate hydrochloride. Below is a comparison highlighting their unique features:

Compound NameCAS NumberStructural FeaturesUnique Properties
(R)-Ethyl 3-aminobutanoate hydrochloride146293-15-4Enantiomer of (S)-ethyl 3-aminobutanoateDifferent biological activity due to stereochemistry
Ethyl 3-aminobutyrate5303-65-1Similar structure without the hydrochlorideUsed primarily in organic synthesis
Dimethyl 3-aminopentanedioate hydrochloride77313-10-1Contains an additional carbon chainBroader application scope in synthetic chemistry
Ethyl aminoacetateNot listedContains an amino group adjacent to an esterDifferent reactivity patterns in organic synthesis

(S)-Ethyl 3-aminobutanoate hydrochloride stands out due to its specific interaction with GABA receptors and its role as a chiral auxiliary in asymmetric synthesis, making it particularly valuable in pharmaceutical applications compared to other similar compounds .

Dates

Modify: 2023-08-17

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